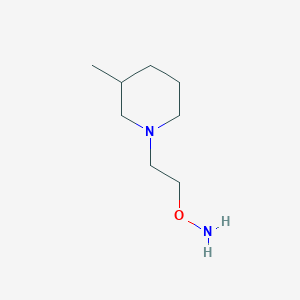

O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is a chemical compound that features a piperidine ring substituted with a methyl group and an ethylhydroxylamine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .

Preparation Methods

The synthesis of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine typically involves the functionalization of a piperidine ring. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent to facilitate the difunctionalization of a double bond, forming the N-heterocycle and introducing the O-substituent . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like iodine(III) to form different oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

Medicinal Chemistry Applications

- Histone Deacetylase Inhibition : Hydroxamic acids derived from O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine have been studied for their ability to inhibit histone deacetylases (HDACs). These enzymes play a crucial role in gene expression regulation, and their inhibition is linked to anti-cancer properties. For instance, compounds like Givinostat, a hydroxamic acid derivative, are in clinical trials for treating various cancers .

- Antimicrobial Activity : Research indicates that derivatives of hydroxamic acids exhibit antibacterial and antifungal properties. The compound can be modified to enhance its efficacy against specific pathogens, making it a candidate for developing new antimicrobial agents .

- Neuroprotective Effects : Some studies have suggested that hydroxamic acids may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism often involves modulation of oxidative stress and inflammation pathways .

Biological Studies

This compound and its derivatives are also employed in biological research to explore various mechanisms:

- Inhibition of Enzymatic Activity : The compound can act as an inhibitor for enzymes involved in metabolic pathways, providing insights into enzyme function and potential therapeutic targets .

- Structure-Activity Relationship Studies : Understanding how structural variations affect biological activity is crucial for drug design. This compound serves as a scaffold for synthesizing analogs to study these relationships .

Case Study 1: Development of Anticancer Agents

A series of hydroxamic acid derivatives were synthesized from this compound. These compounds were evaluated for their HDAC inhibition activity and showed promising results in preclinical models of cancer, leading to further development into clinical trials.

Case Study 2: Antimicrobial Screening

In a recent study, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to the parent compound.

Mechanism of Action

The mechanism of action of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use, but the compound’s structure allows it to engage in various biochemical interactions .

Comparison with Similar Compounds

O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can be compared to other piperidine derivatives and hydroxylamine compounds. Similar compounds include:

- 2,4-Dinitrophenylhydroxylamine (DPH)

- O-(Diphenylphosphinyl)hydroxylamine (DPPH)

- Hydroxylamine-O-sulfonic acid (HOSA)

These compounds share some reactivity and applications but differ in their specific functional groups and resulting properties. This compound is unique due to its specific substitution pattern and the combination of piperidine and hydroxylamine functionalities .

Biological Activity

O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a piperidine derivative. The structural formula can be represented as follows:

This compound is a derivative of piperidine, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities

1. Enzyme Inhibition

Research indicates that hydroxylamines can act as enzyme inhibitors. Specifically, studies have shown that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. For instance, related compounds demonstrated IC50 values in the low micromolar range for AChE inhibition .

2. Antioxidant Properties

Hydroxylamines are also recognized for their antioxidant capabilities. Compounds derived from piperidine have been shown to scavenge free radicals effectively in various assays, including DPPH and ABTS radical scavenging tests . This antioxidant activity may contribute to their therapeutic potential in oxidative stress-related diseases.

3. Antimicrobial Activity

Piperidine derivatives have been explored for their antimicrobial effects. Notably, substituted piperidines have displayed promising results against various bacterial strains. For example, compounds with electron-withdrawing groups at specific positions on the piperidine ring exhibited enhanced antibacterial activity .

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets:

- Enzyme Binding : The hydroxylamine group can form covalent bonds with active site residues in target enzymes, leading to inhibition.

- Radical Scavenging : The presence of hydroxyl groups allows for the donation of electrons to free radicals, neutralizing them and preventing cellular damage .

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperidine derivatives similar to this compound:

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

O-[2-(3-methylpiperidin-1-yl)ethyl]hydroxylamine |

InChI |

InChI=1S/C8H18N2O/c1-8-3-2-4-10(7-8)5-6-11-9/h8H,2-7,9H2,1H3 |

InChI Key |

VLZQLPTUWVYGEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CCON |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.